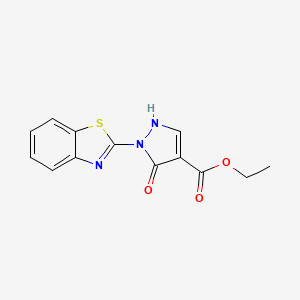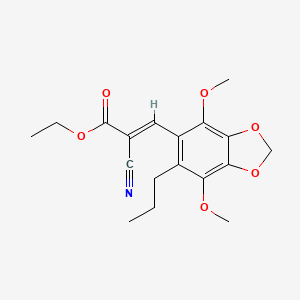![molecular formula C20H18FN3OS B11479610 1-(3-Fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11479610.png)
1-(3-Fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d][1,3]thiazine family. This compound is characterized by the presence of fluorine and methoxy functional groups attached to phenyl rings, along with methyl groups on the pyrazolo and thiazine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized with a thioamide derivative under acidic conditions to form the pyrazolo[3,4-d][1,3]thiazine core. The final step involves methylation of the core structure using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the thiazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE can be compared with other similar compounds, such as:
1-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE: Similar structure but with a chlorine substituent instead of fluorine.
1-(3-FLUOROPHENYL)-4-(4-HYDROXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of 1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H18FN3OS |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C20H18FN3OS/c1-12-18-19(14-7-9-17(25-3)10-8-14)26-13(2)22-20(18)24(23-12)16-6-4-5-15(21)11-16/h4-11,19H,1-3H3 |
Clave InChI |
DSCNTGHOOUMQCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline](/img/structure/B11479527.png)
![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11479541.png)
![4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11479549.png)


![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine](/img/structure/B11479560.png)
![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate](/img/structure/B11479562.png)
![4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B11479563.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B11479568.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11479569.png)
![N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-oxo-2H-chromen-3-YL)benzamide](/img/structure/B11479580.png)
![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11479594.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate](/img/structure/B11479601.png)
